molecular formula C21H27NO2 B4889239 (2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine CAS No. 416869-67-5

(2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine

Cat. No.: B4889239
CAS No.: 416869-67-5
M. Wt: 325.4 g/mol
InChI Key: UJIIIODZDAWDSO-UHFFFAOYSA-N
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Description

(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine is an organic compound that features a benzylamine structure with two methoxy groups attached to the benzene ring and a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The benzylamine intermediate can be synthesized by reacting 2,3-dimethoxybenzaldehyde with an amine source under reductive amination conditions.

    Coupling with Phenylcyclohexyl Group: The benzylamine intermediate is then coupled with a phenylcyclohexyl halide (such as 4-phenylcyclohexyl chloride) using a suitable base (e.g., sodium hydride) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzylamine moiety can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the phenylcyclohexyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxybenzyl)(4-phenylcyclohexyl)amine
  • (3,4-Dimethoxybenzyl)(4-phenylcyclohexyl)amine
  • (2,3-Dimethoxybenzyl)(4-methylcyclohexyl)amine

Uniqueness

(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine is unique due to the specific positioning of the methoxy groups on the benzene ring and the presence of the phenylcyclohexyl group

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-23-20-10-6-9-18(21(20)24-2)15-22-19-13-11-17(12-14-19)16-7-4-3-5-8-16/h3-10,17,19,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIIIODZDAWDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211848
Record name 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416869-67-5
Record name 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416869-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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